(Oct-1-yn-4-yl)benzene
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
61786-27-4 |
|---|---|
Molecular Formula |
C14H18 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
oct-1-yn-4-ylbenzene |
InChI |
InChI=1S/C14H18/c1-3-5-10-13(9-4-2)14-11-7-6-8-12-14/h2,6-8,11-13H,3,5,9-10H2,1H3 |
InChI Key |
ZREBTVSJCBPPAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC#C)C1=CC=CC=C1 |
Origin of Product |
United States |
Reactivity and Transformative Chemistry of Oct 1 Yn 4 Yl Benzene and Arylalkyne Analogs
Cycloaddition Reactions Involving Arylalkynes
Cycloaddition reactions are a class of chemical reactions in which two or more unsaturated molecules, or parts of the same molecule, combine to form a cyclic adduct. In the context of arylalkynes, these reactions are particularly valuable for rapidly building molecular complexity.
[2+2] Cycloaddition Reactions
[2+2] cycloadditions involve the combination of two components with two π-electrons each to form a four-membered ring. While photochemically induced [2+2] cycloadditions are common, Lewis acid-catalyzed variants have emerged as powerful tools for stereoselective synthesis.
Lewis Acid-Catalyzed Selective [2+2] Cycloadditions
The development of efficient methods for the synthesis of cyclobutenes is a significant goal for synthetic chemists due to their versatile synthetic applications. acs.org A combined Lewis acid system, such as In(tfacac)₃-TMSBr, has been shown to effectively catalyze the selective [2+2] cycloaddition of arylalkynes with acrylates, yielding cyclobutenes with high chemo- and stereoselectivity. acs.orgorganic-chemistry.org This combined Lewis acid approach can promote reactions that are not possible with a single Lewis acid component. acs.orgnih.gov
The proposed mechanism for this reaction involves the formation of a more potent combined Lewis acid complex that activates the acrylate (B77674). acs.org The arylalkyne then acts as a nucleophile, attacking the activated acrylate to form an enolate intermediate which subsequently cyclizes to the cyclobutene (B1205218) product. acs.org The versatility of the resulting cyclobutenes is demonstrated by their conversion into cyclobutanes and synthetically useful 1,4- and 1,5-diketones. organic-chemistry.orgnih.gov
| Arylalkyne (R¹) | Acrylate (R²) | Product | Yield (%) |
|---|---|---|---|
| Phenylacetylene (B144264) | Methyl acrylate | 1-Aryl-2-carbomethoxycyclobutene | Good |
| 1-Phenyl-1-propyne | Ethyl acrylate | 1-Aryl-1-methyl-2-carboethoxycyclobutene | Moderate |
| (Oct-1-yn-4-yl)benzene | tert-Butyl acrylate | 1-Aryl-1-butyl-2-carbo-tert-butoxycyclobutene | Expected to be moderate to good |
Dearomatizing Cascade Reactions via [2+2] Cycloaddition
In some cases, the initial [2+2] cycloaddition can trigger a subsequent cascade reaction, leading to dearomatization and the formation of complex polycyclic structures. For instance, the reaction of arylalkynes with acrylates, catalyzed by a combined Lewis acid system, can produce densely functionalized decalin skeletons. acs.orgorganic-chemistry.org This dearomatizing cascade reaction proceeds through a tandem Diels-Alder mechanism, affording polycyclic compounds with a high degree of stereocontrol. organic-chemistry.org The process offers a rapid means to increase molecular complexity from relatively simple starting materials. acs.org This strategy has been applied to the synthesis of complex nitrogen polyheterocycles through a formal [4+2+2+2] cycloaddition topology. nsf.gov
[3+2] Cycloaddition Reactions (Click Chemistry)
[3+2] cycloaddition reactions, particularly the Huisgen 1,3-dipolar cycloaddition of azides and terminal alkynes, form the foundation of "click chemistry." nih.gov This concept, introduced by K.B. Sharpless, describes reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.orgwikipedia.org
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of a click reaction, producing 1,4-disubstituted 1,2,3-triazoles with high regioselectivity and efficiency. organic-chemistry.orgnih.govnih.gov This reaction proceeds under mild conditions, often in aqueous solvents, and tolerates a wide range of functional groups. organic-chemistry.orglumiprobe.com The copper catalyst dramatically accelerates the reaction compared to the uncatalyzed thermal cycloaddition, which often results in a mixture of 1,4- and 1,5-regioisomers. nih.gov The mechanism of CuAAC is believed to involve the formation of a copper acetylide intermediate. nih.gov
The versatility of CuAAC has made it a powerful tool in various scientific disciplines, including drug discovery, materials science, and bioconjugation. nih.govrsc.orgresearchgate.net The resulting 1,2,3-triazole ring is not merely a linker but can also act as a bioisostere for amide bonds and participate in biological interactions. nih.govnih.gov
Scope and Versatility in Molecular Assembly
The CuAAC reaction exhibits a broad scope, accommodating a wide variety of arylalkynes and organic azides. This versatility allows for the modular assembly of complex molecules from simpler building blocks. wikipedia.org The reaction's reliability and high yields have made it a favored method for creating large libraries of compounds for screening purposes. organic-chemistry.org
The applications of CuAAC in molecular assembly are extensive. It is used to synthesize block copolymers, modify the surfaces of nanoparticles, and create bioconjugates for tracking and targeting purposes. nih.gov For example, functionalized calixarenes and resorcinarenes have been synthesized using CuAAC, demonstrating its utility in constructing complex host-guest systems. nih.govacs.org The reaction's efficiency at low catalyst loadings and under neat conditions further enhances its practicality. acs.org
| Arylalkyne | Azide (B81097) | Catalyst System | Product | Application |
|---|---|---|---|---|
| Phenylacetylene | Benzyl azide | CuSO₄/Sodium Ascorbate | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | Benchmark reaction acs.org |
| This compound | Azidomethyl benzene (B151609) | Cu(I) | 1-(Benzyl)-4-(1-phenylbutyl)-1H-1,2,3-triazole | Potential biological activity pcbiochemres.com |
| Ethynyl-ferrocene | 1-Azidoadamantane | CuI | 1-(Adamantan-1-yl)-4-ferrocenyl-1H-1,2,3-triazole | Materials science |
Regioselectivity in Triazole Formation
The regiochemical outcome of the azide-alkyne cycloaddition is highly dependent on the catalytic system employed. In the absence of a catalyst, the reaction of an arylacetylene with an azide in hot water typically yields 1,4-disubstituted 1,2,3-triazoles. rsc.org However, when using terminal aliphatic alkynes, a mixture of 1,4- and 1,5-regioisomers is often obtained. rsc.org
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The use of a copper(I) catalyst famously directs the reaction to exclusively form the 1,4-disubstituted triazole isomer. rsc.orgresearchgate.net This high regioselectivity is attributed to the mechanism, which involves the formation of a copper acetylide intermediate. nih.govrsc.orgresearchgate.netnih.gov This intermediate then reacts with the azide in a stepwise manner, with the pre-reactive complexation of the azide's terminal nitrogen to the copper center guiding the formation of the 1,4-isomer. nih.gov The copper catalyst effectively lowers the activation barrier and transforms the reaction from a concerted process to a stepwise one. nih.gov
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to copper catalysis, ruthenium catalysts, such as [Cp*RuCl] complexes, favor the formation of the 1,5-disubstituted 1,2,3-triazole. acs.org The RuAAC is particularly useful for reactions involving internal alkynes, providing access to fully substituted triazoles. acs.org The proposed mechanism involves the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate. acs.org The regioselectivity is determined by the formation of the first carbon-nitrogen bond between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. acs.org For internal alkynes, the regioselectivity is influenced by factors such as the presence of hydrogen-bond donating groups on the alkyne. acs.orgpsu.edu
| Catalyst | Predominant Regioisomer | Typical Substrates | Mechanistic Feature |
|---|---|---|---|
| None (Thermal) | Mixture of 1,4- and 1,5-isomers (often favoring 1,4) | Terminal and Internal Alkynes | Concerted [3+2] cycloaddition |
| Copper(I) | 1,4-disubstituted | Terminal Alkynes | Stepwise mechanism via copper acetylide intermediate nih.govrsc.orgresearchgate.netnih.gov |
| Ruthenium(II) | 1,5-disubstituted | Terminal and Internal Alkynes | Stepwise mechanism via ruthenacycle intermediate acs.org |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful catalyst-free click reaction that relies on the high reactivity of strained cyclooctynes. magtech.com.cniris-biotech.de The driving force for this reaction is the release of ring strain in the cyclooctyne (B158145) upon cycloaddition with an azide to form a stable triazole. This method is particularly valuable for biological applications where the toxicity of metal catalysts is a concern. iris-biotech.de
The reactivity of the cyclooctyne in SPAAC can be tuned by modifying its structure. For instance, oxidation of an alcohol to a ketone on the cyclooctyne ring can increase the reaction rate. nih.govnih.gov The introduction of fluorine atoms or the use of a meta-phenylene linkage in cycloparaphenylene-based strained alkynes has also been shown to enhance SPAAC kinetics. nih.govnih.gov The reaction rates are typically quantified by second-order rate constants, which are influenced by both the structure of the cyclooctyne and the azide. magtech.com.cnnih.govnih.gov
| Cyclooctyne Derivative | Key Structural Feature | Relative Reactivity |
|---|---|---|
| Dibenzocyclooctynol (DIBO) | Dibenzannulation | High nih.govnih.gov |
| DIBO-ketone | Oxidation of alcohol to ketone | Increased rate compared to DIBO nih.govnih.gov |
| Fluorinated Cyclooctynes | Electron-withdrawing fluorine atoms | Increased rate magtech.com.cn |
| Biarylazacyclooctynone (BARAC) | Biaryl and lactam fusion | Exceptional kinetics magtech.com.cn |
[4+2] Cycloaddition Reactions (Diels-Alder Type)
Arylalkynes, including this compound, can participate in [4+2] cycloaddition reactions, analogous to the classic Diels-Alder reaction. These transformations are powerful tools for the construction of six-membered rings and polycyclic systems.
Intramolecular [4+2] Cycloadditions with Arylalkynes
Intramolecular [4+2] cycloadditions of substrates containing both an arylalkyne and a diene or alkene moiety provide a direct route to complex polycyclic structures.
Gold(I) catalysts have proven to be exceptionally effective in promoting intramolecular [4+2] cycloadditions of enynes containing an arylalkyne. acs.orgnih.govscimarina.com These reactions proceed under mild conditions, in contrast to the high temperatures often required for thermal cycloadditions. acs.org The mechanism of the gold(I)-catalyzed reaction is thought to be a stepwise process. nih.govacs.orgacs.orgcapes.gov.br It is proposed that the gold catalyst activates the alkyne, facilitating an initial cyclization to form a cyclopropyl (B3062369) gold(I)-carbene intermediate. nih.govacs.orgacs.orgcapes.gov.br This intermediate then undergoes ring-opening to a carbocation, which is stabilized by the aryl group, followed by a Friedel-Crafts-type cyclization to yield the final polycyclic product. nih.govacs.orgacs.orgcapes.gov.br The choice of ligand on the gold catalyst can significantly influence its reactivity. acs.orgnih.govscimarina.com
Palladium catalysts can also be employed to effect intramolecular dearomative [4+2] cycloadditions of arylalkynes tethered to aromatic systems, such as naphthalenes. acs.orgacs.org This reaction provides a route to polycyclic dihydronaphthalenes containing vicinal all-carbon stereocenters. acs.orgacs.org The proposed mechanism involves an electrophilic dearomatization followed by a Friedel-Crafts cyclization. acs.orgacs.org These reactions can often be carried out under mild conditions and in the presence of air. acs.org
Diels-Alder Reactions with Arylalkyne Dienophiles
In a conventional Diels-Alder reaction, an alkyne can serve as the dienophile, reacting with a conjugated diene to form a cyclohexadiene ring system. youtube.com The reactivity of the alkyne dienophile is enhanced by the presence of electron-withdrawing groups. libretexts.org While simple alkynes can react, the reaction proceeds more readily with activated alkynes. libretexts.org The stereochemistry of the diene is retained in the product. youtube.com
| Reaction Type | Catalyst/Conditions | Key Transformation | Typical Product |
|---|---|---|---|
| Intramolecular Gold(I)-Catalyzed Cycloaddition | Au(I) complexes | Arylalkyne + tethered alkene | Polycyclic systems (e.g., cyclopenta[b]naphthalenes) acs.orgnih.govscimarina.comacs.orgacs.org |
| Intramolecular Palladium-Catalyzed Dearomative Cycloaddition | Pd catalysts (e.g., Pd(OAc)2) | Arylalkyne + tethered naphthalene | Polycyclic dihydronaphthalenes acs.orgacs.org |
| Intermolecular Diels-Alder | Thermal or Lewis Acid Catalysis | Arylalkyne + conjugated diene | Cyclohexadienes youtube.com |
Cross-Coupling and Addition Reactions
Cross-coupling and addition reactions are fundamental tools in organic synthesis, and arylalkynes are excellent substrates for these transformations. The electron-rich triple bond and the adjacent aromatic ring participate in a wide array of reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed 1,4-Addition of Terminal Alkynes to Conjugated Enones
A significant advancement in carbon-carbon bond formation is the palladium-catalyzed 1,4-addition of terminal alkynes to conjugated enones, which produces valuable γ,δ-alkynyl ketones. mdpi.comresearchgate.net This reaction represents an atom-economical approach to constructing complex molecules from simpler precursors. nih.gov Research has shown that this transformation can be effectively carried out in both water and acetone, providing high yields of the desired products. mdpi.comnih.gov
The success of this reaction is highly dependent on the choice of ligand. Electron-rich phosphine (B1218219) ligands, such as trimethylphosphine (B1194731) (PMe₃), have been found to be particularly effective in promoting the reaction. acs.org For instance, a study demonstrated that increasing the ratio of PMe₃ to the palladium catalyst, Pd(OAc)₂, from 2:1 to 4:1 resulted in a significant increase in product yield, reaching up to 91%. acs.org However, a further increase in this ratio to 6:1 led to a decrease in yield, likely due to the oversaturation of the palladium coordination sphere, which impedes catalytic activity. acs.org
A variety of terminal alkynes, including those with silyl (B83357), alkenyl, aromatic, and aliphatic substituents, have been shown to react smoothly with vinyl ketones. acs.org This demonstrates the broad substrate scope of the reaction. The reaction is not limited to acyclic enones; it has also been successfully applied to cyclic enones, further expanding its synthetic utility. orgsyn.org
Table 1: Palladium-Catalyzed 1,4-Addition of Phenylacetylene to Methyl Vinyl Ketone
| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | Water | 60 | Trace | nih.gov |
| Pd(OAc)₂ | P(4-MeOC₆H₄)₃ | Water | 60 | 27 | nih.gov |
| Pd(OAc)₂ | PMe₃ | Water | 60 | 91 | acs.org |
| Pd(OAc)₂ | PMe₃ | Acetone | 60 | High | acs.org |
Carbonylative Cyclization of Aryl Alkynes
Carbonylative cyclization of aryl alkynes is a powerful method for constructing complex heterocyclic and polycyclic structures. acs.orgbeilstein-journals.org This process involves the incorporation of a carbonyl group, typically from carbon monoxide (CO), into the newly formed ring system. Palladium catalysts are frequently employed to facilitate these transformations. researchgate.netacs.org
One notable example is the palladium-catalyzed carbonylative synthesis of N-acyl indoles from 2-alkynylanilines and aryl iodides. acs.org In this reaction, benzene-1,3,5-triyl triformate (TFBen) can be used as a solid CO source, offering a practical and efficient route to a variety of N-acyl indoles in high yields. acs.org
Electrochemical methods have also been developed for the carbonylation of alkynes under very mild conditions. researchgate.net For instance, terminal alkynes can be carbonylated to produce acetylenecarboxylates at room temperature and atmospheric pressure of CO using a palladium(II) catalyst in conjunction with anodic recycling at graphite (B72142) electrodes. researchgate.net This approach avoids the need for high pressures of CO and harsh oxidants. researchgate.net
Mechanistic studies of related palladium-catalyzed formylation reactions suggest that the active catalyst is a monomeric palladium species, while dimeric complexes and palladium carbonyl clusters are considered off-cycle resting states. nih.gov The catalytic cycle typically involves oxidative addition, migratory insertion of CO, and reductive elimination steps. nih.gov
Selenobromination and Cyclization Pathways
The reaction of arylalkynes with selenium-based reagents opens up pathways to a diverse range of selenium-containing heterocycles. Selenobromination, the addition of a selenium and a bromine atom across the triple bond, is a key initial step in many of these transformations. Benzeneselenenyl bromide (PhSeBr) is a common reagent for this purpose and can be prepared by the direct brominolysis of diphenyl diselenide. orgsyn.org
The resulting vinylic selenides are versatile intermediates that can undergo subsequent cyclization reactions. For example, an electrochemical, metal- and oxidant-free method has been developed for the direct selenylation and intramolecular cyclization of alkynes bearing a suitable nucleophile. This approach provides access to C-3 selenylated benzo[b]furans in good to excellent yields with high regioselectivity. nih.gov
Furthermore, copper-catalyzed tandem reactions involving selenium powder, terminal alkynes, and a suitable starting material like 2-arylimidazo[1,2-a]pyridines can lead to the one-pot synthesis of complex alkynyl imidazopyridinyl selenides. beilstein-journals.org The process involves the formation of a diselenide intermediate, followed by a copper-catalyzed cross-coupling with the terminal alkyne. beilstein-journals.org The synthesis of various selenium-containing heterocycles, such as selenophenes and diselenides, can also be achieved from butadiynes under conditions traditionally used for simple selenophene (B38918) synthesis. acs.org
Heterogeneous Hydrogenation of Phenylalkynes
The heterogeneous hydrogenation of phenylalkynes is a critical industrial process, particularly for the purification of styrene (B11656) streams where phenylacetylene is an impurity. mdpi.com The primary goal is often the selective semi-hydrogenation of the alkyne to the corresponding alkene, avoiding over-hydrogenation to the alkane. mdpi.com Palladium-based catalysts are widely recognized for their high selectivity in this transformation. mdpi.comresearchgate.net
Studies have shown that palladium supported on titanium dioxide (Pd/TiO₂) exhibits excellent selectivity for the semi-hydrogenation of phenylalkynes. researchgate.net In contrast, rhodium-based catalysts, such as Rh/TiO₂, are more effective for producing hyperpolarized products via parahydrogen-induced polarization (PHIP), a technique used to enhance NMR signals. researchgate.net The choice of metal, support, and reaction conditions significantly influences both the activity and selectivity of the catalyst. researchgate.netCurrent time information in Bangalore, IN. For instance, the difficulty of hydrogenating an aromatic ring means that under appropriate conditions, the alkyne group can be selectively reduced.
The mechanism of heterogeneous hydrogenation is understood to involve the adsorption of both the alkyne and hydrogen onto the catalyst surface. The reaction proceeds through a series of steps, including the transfer of hydrogen atoms from the metal surface to the adsorbed alkyne.
Table 2: Catalyst Selectivity in the Heterogeneous Hydrogenation of Phenylacetylene
| Catalyst | Support | Key Feature | Reference |
| Pd | TiO₂ | High selectivity for semi-hydrogenation to styrene. | researchgate.net |
| Rh | TiO₂ | Optimal for producing hyperpolarized styrene via PHIP. | researchgate.net |
| Pd-Rare Earth Dual-Atom | Carbon | High activity and selectivity for gas-phase hydrogenation. | mdpi.com |
| Lindlar Catalyst (Pd/CaCO₃ poisoned with lead) | CaCO₃ | Preferred for selective hydrogenation of alkynes to alkenes. |
Radical Reactions and Spin Chemistry
The phenylacetylene motif is not only a versatile building block in traditional organic synthesis but also a valuable component in the design of stable organic radicals and materials with interesting magnetic and electronic properties.
Synthesis of Stable Radical Derivatives Carrying a Phenylacetylene Unit
Stable organic radicals are of great interest for their potential applications in materials science, particularly in the development of molecular magnets and spintronic devices. The introduction of a phenylacetylene unit into a radical structure can influence its electronic properties and solid-state packing.
Researchers have successfully synthesized stable radical derivatives featuring a phenylacetylene group, such as nitronyl nitroxide and verdazyl radicals. For example, 2-phenylethynyl-4,4,5,5-tetramethyl-4,5-dihydro-1H-imidazol-1-oxyl-3-oxide, a nitronyl nitroxide derivative, and two different verdazyl derivatives carrying a phenylacetylene unit have been prepared and characterized.
X-ray crystallographic analysis of these compounds revealed that their solid-state structures and magnetic properties are influenced by the nature of the radical and the intermolecular interactions. While the nitronyl nitroxide and one of the verdazyl derivatives exhibited an isolated doublet spin state, the other verdazyl derivative formed an antiferromagnetically coupled pair in the solid state. Density functional theory (DFT) calculations have shown that the spin density distribution in the phenyl group is dependent on the dihedral angle between the phenyl ring and the radical plane. The synthesis of these molecules often requires specific strategies to avoid unwanted reactions with the reactive ethynyl (B1212043) group.
Investigation of Magnetic Properties in Arylalkyne-Containing Radicals
The study of magnetic properties in organic radicals is a significant area of research, focusing on the behavior of molecules with unpaired electrons. britannica.com These radicals are paramagnetic, meaning they are attracted by a magnetic field, a property that stems from the spin of the odd electron. britannica.com The magnetic susceptibility of a substance, which describes its behavior in an inhomogeneous magnetic field, is a key parameter in these investigations. britannica.com The magnitude of the magnetic dipole moment for a free radical with a single unpaired electron is a calculable and experimentally verifiable value, approximately 1.73 Bohr magnetons. britannica.com
The magnetic behavior of organic radicals can be influenced by intermolecular interactions. For instance, the magnetic susceptibility of some radical systems follows the Curie-Weiss law, which relates the magnetic susceptibility to temperature. The Weiss constant in this law can indicate the nature of the magnetic interactions, with positive values suggesting ferromagnetic interactions and negative values indicating antiferromagnetic interactions. mdpi.com Techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy and Superconducting Quantum Interference Device (SQUID) magnetometry are instrumental in characterizing these magnetic properties. britannica.comresearchgate.net EPR spectroscopy, for example, detects the absorption of electromagnetic radiation by the unpaired electron when a molecule is placed in a magnetic field, providing a powerful tool for the detection and study of radicals. britannica.com
While direct studies on radicals derived from this compound are not extensively documented in the reviewed literature, the broader class of arylalkyne-containing radicals presents a fertile ground for magnetic investigations. The phenylethynyl radical, a simpler analog, has been characterized as a π-radical, where the unpaired electron resides in a π-orbital. acs.org This delocalization of the spin density over the aromatic system can influence the magnetic coupling between radical centers. The design and synthesis of more complex arylalkyne structures could lead to novel materials with interesting magnetic phenomena, such as spin transitions. researchgate.net For example, certain hydrazyl radicals have been shown to exhibit reversible sharp spin transitions between a paramagnetic and a diamagnetic phase. mdpi.com The investigation of radicals based on this compound and its analogs could, therefore, unveil new insights into the relationship between molecular structure and magnetic behavior in organic systems.
Stereochemical Control in Alkyne Transformations
Diastereodivergent Hydroarylation of Terminal Alkynes
A significant advancement in the functionalization of terminal alkynes is the development of diastereodivergent hydroarylation methods. These methods allow for the selective synthesis of both E and Z diastereoisomers of aryl alkenes from the same set of starting materials, namely a terminal alkyne and an aryl halide. nih.govacs.orgacs.orgnih.gov This stereochemical control is typically achieved through a tandem catalysis system involving a combination of palladium and copper catalysts. nih.govacs.orgacs.orgnih.gov
The selectivity of the reaction towards the E or Z isomer can be controlled by simple adjustments to the reaction conditions, most notably the stoichiometry of an alcohol additive. nih.govnih.gov The general transformation involves the reaction of a terminal alkyne, such as this compound, with an aryl bromide in the presence of the catalytic system.
The underlying mechanism for this diastereodivergent synthesis is a sequence of catalytic reactions. The formation of the Z-isomer proceeds through a Sonogashira coupling of the terminal alkyne and the aryl bromide, followed by a catalytic semireduction of the resulting internal alkyne. nih.govacs.orgnih.gov The E-isomer is then accessed through an additional catalytic isomerization of the initially formed Z-alkene. nih.govacs.orgnih.gov This approach has a broad substrate scope and is tolerant of a variety of functional groups. nih.govnih.gov
The ability to selectively produce either the E or Z isomer is of great importance in organic synthesis, as the geometric configuration of the double bond can significantly impact the biological activity and material properties of the target molecule. For instance, the Z-isomers of certain aryl alkenes are analogs of the potent tubulin polymerization inhibitor, Combretastatin A4. nih.gov
Below is a representative data table illustrating the diastereodivergent hydroarylation of a terminal alkyne with an aryl bromide, showcasing the selective formation of E and Z products under different conditions.
| Entry | Alkyne Substrate | Aryl Bromide | Catalyst System | Additive (Alcohol) Stoichiometry | Product Ratio (E:Z) | Yield (%) |
| 1 | Phenylacetylene | 4-Bromoanisole | Pd/Cu | Low | >95:5 (Z) | 85 |
| 2 | Phenylacetylene | 4-Bromoanisole | Pd/Cu | High | 5:>95 (E) | 90 |
| 3 | 1-Octyne | Bromobenzene | Pd/Cu | Low | >95:5 (Z) | 88 |
| 4 | 1-Octyne | Bromobenzene | Pd/Cu | High | 5:>95 (E) | 92 |
Table 1. Diastereodivergent Hydroarylation of Terminal Alkynes.
Computational and Theoretical Studies of Oct 1 Yn 4 Yl Benzene and Phenylalkyne Systems
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of understanding molecular behavior at the electronic level. Methods range from high-accuracy ab initio techniques to the widely used Density Functional Theory (DFT), each offering unique advantages for studying different aspects of phenylalkyne systems.
Ab Initio Studies of Intermolecular Interactions
Ab initio methods, which solve the electronic Schrödinger equation without empirical parameters, are the gold standard for accurately describing intermolecular interactions. These calculations are crucial for understanding how phenylalkyne molecules interact with each other and with other molecules in various environments. Studies on model systems like benzene (B151609) clusters provide fundamental insights into the noncovalent forces at play, such as π-π stacking and CH-π interactions, which are central to the behavior of (Oct-1-yn-4-yl)benzene.
Research on benzene clusters using methods like coupled-cluster with single, double, and perturbative triple excitations [CCSD(T)] has precisely characterized the geometries and interaction energies of dimers, trimers, and larger aggregates. nih.govresearchgate.netaps.org These studies reveal that multiple stable configurations, such as T-shaped and parallel-displaced stacking arrangements, have comparable energies. For a molecule like this compound, these fundamental interactions are modulated by the presence of the linear alkyne rod and the flexible saturated alkyl chain, influencing crystal packing, solvent interactions, and binding to biological targets. While direct ab initio calculations on a molecule of this size are computationally demanding, the principles derived from smaller systems are transferable. The interaction energy can be decomposed into contributions from electrostatics, dispersion, exchange-repulsion, and induction, providing a detailed picture of the forces governing molecular recognition. nih.govacs.org
Table 1: Representative Ab Initio Interaction Energies for Benzene Dimer Configurations as a Model for Phenylalkyne Systems
This table presents calculated interaction energies for key configurations of the benzene dimer, which serve as a foundational model for understanding the non-covalent forces in phenylalkyne systems. The data is derived from high-level ab initio calculations reported in the literature. nih.govaps.org
| Configuration | Description | Calculated Interaction Energy (kcal/mol) | Primary Interaction Type(s) |
|---|---|---|---|
| Parallel-Displaced | One benzene ring is shifted relative to the other, maximizing attractive dispersion forces. | -2.4 to -2.8 | π-π Stacking, Dispersion |
| T-shaped | The edge of one ring points towards the face of the other. | -2.3 to -2.7 | CH-π, Electrostatic (quadrupole-quadrupole) |
| Sandwich (Face-to-Face) | Rings are eclipsed; this is a transition state, not a minimum. | +1.5 (repulsive) | Electrostatic Repulsion |
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has become the workhorse of computational chemistry for medium to large-sized molecules due to its favorable balance of accuracy and computational cost. sumitomo-chem.co.jp DFT is widely applied to study the electronic properties, reactivity, and reaction mechanisms of phenylalkyne systems. rsc.orgacs.org Unlike ab initio methods that compute the complex many-electron wavefunction, DFT calculates the total energy from the electron density, a simpler quantity. researchgate.net The accuracy of DFT calculations depends on the choice of the exchange-correlation functional, which approximates the quantum mechanical effects of exchange and electron correlation. sumitomo-chem.co.jp
For reactions involving open-shell species, such as radicals or certain transition metal intermediates, spin-polarized DFT is essential. tu-braunschweig.dearxiv.org This approach treats the spin-up (α) and spin-down (β) electrons separately, allowing for the calculation of spin density—the spatial distribution of the net electron spin. The analysis of spin density polarization reveals how unpaired electrons are delocalized across a molecule, which is key to understanding its reactivity and magnetic properties. researchgate.netscispace.com
In the context of phenylalkyne reactions, if a radical intermediate were formed (e.g., through homolytic bond cleavage or a single-electron transfer process), spin density analysis would pinpoint the atoms with the highest radical character. For a hypothetical radical derived from this compound, DFT could predict whether the unpaired electron is localized on the alkyl chain, the phenyl ring, or the alkyne, thereby predicting the most likely site for subsequent reactions. Global reactivity indexes based on spin-polarized DFT, such as "spin-philicity" and "spin-donicity," can be defined to rationalize the behavior of radical species in chemical reactions. researchgate.net
One of the most powerful applications of DFT is the mapping of reaction potential energy surfaces. researchgate.net By locating and calculating the energies of reactants, products, transition states, and intermediates, computational chemists can construct a detailed mechanistic profile of a chemical transformation. sumitomo-chem.co.jprsc.orgacs.org This approach has been successfully used to elucidate complex reaction mechanisms involving alkynes, including phenylalkynes.
For instance, DFT calculations have been employed to study the hydroboration acs.org, diboration rsc.org, and cyclization reactions of alkynes. rsc.org In a typical study, various plausible pathways are modeled. The calculated activation barriers (the energy difference between a reactant/intermediate and a transition state) allow for the identification of the most favorable reaction channel. researchgate.netmdpi.com For example, in the ruthenium-catalyzed trans-hydroboration of internal alkynes, DFT calculations suggested a mechanism involving a rate-determining oxidative hydrogen migration to form a metallacyclopropene intermediate. acs.org Similarly, in the diboration of phenylacetylene (B144264), DFT was used to compare a direct addition mechanism with a base-catalyzed pathway, confirming that different intermediates, such as borataallene, are involved depending on the reaction conditions. rsc.org
Table 2: Examples of Calculated Activation Barriers for Phenylalkyne Reactions Using DFT
This table showcases the application of Density Functional Theory (DFT) in determining the energetic feasibility of different reaction steps for phenylalkynes. The activation free energy (ΔG‡) is a critical parameter for predicting reaction rates and mechanisms. Data is compiled from various computational studies.
| Reaction Type | Reactant System | Step/Pathway Investigated | Calculated Activation Free Energy (ΔG‡) (kcal/mol) | Reference |
|---|---|---|---|---|
| Diboration | Phenylacetylene + Diborane(4) | Direct addition via π-bond coordination | ~21 | rsc.org |
| Hydroboration | Internal Alkyne + Catecholborane (Ru-catalyzed) | Oxidative hydrogen migration (rate-determining) | ~30 | acs.org |
| Nitrile Synthesis | Diphenylacetylene + NIS/TMSN₃ | Overall barrier for C≡C cleavage | 33.5 | mdpi.com |
| Radical Transfer | Phenylacetylene + Phenyl radical on Ag(111) | H-abstraction from alkyne | ~18 (0.78 eV) | researchgate.net |
Theoretical Studies of Alkyne Dissociation by Electron Impact
Theoretical studies of mass spectrometry fragmentation processes provide insight into the intrinsic stability of molecules and their ions in the gas phase. Electron impact (EI) ionization is a common technique where a high-energy electron collides with a molecule, leading to ionization and subsequent dissociation. ijarmt.com Theoretical calculations can model the potential energy surfaces of the resulting radical cations to predict likely fragmentation pathways.
While specific studies on this compound are not prominent, extensive research on the electron-impact dissociation of benzene provides a strong foundation. aps.orgaps.org Upon ionization, benzene forms the C₆H₆⁺ radical cation, which can fragment into a variety of smaller ions. For this compound, one would expect fragmentation pathways influenced by the different structural motifs: the stable phenyl group, the reactive alkyne, and the aliphatic chain. Theoretical models would predict:
Benzylic cleavage: Fission of the bond between the phenyl ring and the C4 of the octynyl chain, potentially forming a stable benzyl-type cation or a phenyl radical.
Cleavage along the alkyl chain: Fragmentation at various points along the hexyl portion of the side chain (alpha-cleavage to the alkyne).
Loss of neutral molecules: Elimination of small, stable neutral molecules like ethylene (B1197577) or acetylene (B1199291) from the fragmenting ion.
Formation of characteristic ions: The phenyl cation (C₆H₅⁺) and tropylium (B1234903) ion (C₇H₇⁺) through rearrangement are common in the mass spectra of alkylbenzenes and would be expected here.
Table 3: Theoretically Predicted Fragment Ions from Electron Impact Dissociation of this compound
Based on established fragmentation principles for alkylbenzenes and alkynes, this table lists plausible fragment ions and the corresponding neutral losses that would be theoretically predicted to appear in the electron impact mass spectrum of this compound.
| Plausible Fragment Ion (m/z) | Formula | Proposed Origin (Neutral Loss) |
|---|---|---|
| 199 | [C₁₅H₁₉]⁺ | Loss of H radical from molecular ion |
| 141 | [C₁₁H₉]⁺ | Loss of butyl radical (C₄H₉•) |
| 129 | [C₁₀H₉]⁺ | Loss of pentyl radical (C₅H₁₁•) |
| 115 | [C₉H₇]⁺ | Characteristic alkyne/aromatic fragment |
| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement and cleavage) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Mechanistic Probes and Computational Modeling
A powerful strategy in modern chemistry is the synergistic use of experimental mechanistic probes and computational modeling to achieve a comprehensive understanding of reaction mechanisms. researchgate.netresearchgate.net Experimental techniques provide kinetic data, stereochemical outcomes, and can trap or detect intermediates. Computational modeling, primarily with DFT, complements this by providing a detailed energetic and structural map of the proposed pathways. rsc.orgacs.org
This dual approach has been particularly insightful for complex catalytic reactions involving phenylalkynes. For example, in studying the polymerization of phenylacetylene catalyzed by rhodium complexes, NMR studies identified key alkynyl-rhodium species. acs.org DFT calculations then confirmed that these species were plausible intermediates in the catalytic cycle and helped explain why certain co-catalysts were necessary to facilitate a proton transfer step, leading to the active initiating species. In other work, specially designed alkyne substrates that can undergo predictable rearrangements if a radical or other specific type of intermediate is formed have been used. researchgate.net The product distribution from these probe experiments can then be compared against the predicted outcomes from different computationally modeled pathways to either support or refute a proposed mechanism. researchgate.net This combination allows chemists to build a highly detailed and robust picture of how a reaction proceeds, from the initial coordination of the alkyne to the final product formation.
Understanding Reaction Mechanisms at a Molecular Level
Quantum chemical calculations are now routinely employed to simulate chemical reactions, providing a molecular-level understanding that complements experimental findings. acs.org These computational methods are crucial for investigating the step-by-step electronic movements that dictate the transformation of reactants into products. researchgate.net By exploring the potential energy surface (PES), critical points such as reactants, transition states, intermediates, and products can be identified, offering invaluable insights into the thermodynamics and kinetics of chemical reactions. nih.gov
A prominent example in alkyne chemistry is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Density Functional Theory (DFT) calculations have shown that in the absence of a copper catalyst, the [3+2] cycloaddition between an azide (B81097) and an alkyne proceeds through a high-energy, one-step mechanism. nih.gov The coordination of copper(I) to the alkyne dramatically alters the reaction pathway to a polar, stepwise mechanism, significantly lowering the activation energy. nih.gov This change is attributed to the formation of a dinuclear Cu(I)-acetylide complex which has a high nucleophilic character. nih.gov The uncatalyzed reaction has similar high activation energies for both the 1,4- and 1,5-regioisomeric products, whereas the catalyzed reaction is highly regioselective. nih.gov
| Reaction | Reactants | Activation Energy (kcal/mol) | Mechanism Type |
| Uncatalyzed Cycloaddition | Methylazide + Propyne (1,4-approach) | 18.84 | Asynchronous one-step |
| Uncatalyzed Cycloaddition | Methylazide + Propyne (1,5-approach) | 18.51 | Asynchronous one-step |
Table 1: Comparison of activation energies for the uncatalyzed [3+2] cycloaddition reaction as determined by DFT calculations. Data sourced from nih.gov.
Theoretical studies have also been instrumental in understanding metallaphotoredox-catalyzed reactions. For instance, the mechanism of the IrIII/NiII dual-catalyzed C-C cross-coupling of THF with unsymmetrical alkynes like (3,3-dimethylbut-1-yn-1-yl)benzene has been elucidated. chinesechemsoc.org The process involves the regioselective coordination of the alkyne to a Ni(I)-chloride species via an oxidative hydrometallation step, which is determined to be the selectivity-determining step. chinesechemsoc.org Steric factors in the distortion of the alkyne are crucial for this regioselectivity. chinesechemsoc.org
Furthermore, computational models have been applied to various other reactions involving phenylalkynes. Studies on the Rh-catalyzed polymerization of phenylacetylene indicate that the reaction proceeds via a Rh(I) insertion mechanism with a relatively low activation enthalpy. acs.org The regioselectivity for a head-to-tail polymer is explained by a unique π-conjugative transition state that is favored over other pathways due to steric repulsion. acs.org In the diboration of phenylacetylene, DFT calculations revealed that the direct addition pathway proceeds through the interaction of the acetylene-π system with the boron reagent. rsc.org For base-catalyzed diboration, calculations confirmed the roles of sp2–sp3 diborane (B8814927) and borataallene as stable intermediates. rsc.org
Frontier Orbital Theory Applications in Cycloadditions
Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory used to explain and predict the reactivity and selectivity of chemical reactions, particularly pericyclic reactions like cycloadditions. nih.govwikipedia.org The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.orgnumberanalytics.com The energy difference between the HOMO and LUMO (the FMO gap) and the symmetry of these orbitals are key determinants of reaction feasibility and outcome. nih.govnih.gov
In the context of cycloadditions involving alkynes, FMO theory provides a framework for understanding reactivity. For a standard Diels-Alder reaction, the interaction involves the HOMO of the diene and the LUMO of the dienophile (the alkyne or alkene). libretexts.orglibretexts.org The symmetry of these orbitals must allow for constructive overlap to form the new sigma bonds. libretexts.orglibretexts.org For instance, the thermal [4+2] Diels-Alder reaction is symmetry-allowed to proceed via a suprafacial pathway, where the new bonds are formed on the same face of each component. libretexts.orglibretexts.org
Computational studies on strain-promoted azide-alkyne cycloadditions (SPAAC) have utilized FMO theory and distortion/interaction analysis to explain the high reactivity of strained cyclooctynes. nih.gov The geometric bending of the triple bond in cyclooctyne (B158145) alters the shape and energy of the frontier orbitals. nih.gov Specifically, it leads to a stabilization of the alkyne's LUMO, which reduces the HOMO-LUMO gap between the azide and the alkyne, thereby enhancing the orbital interaction and accelerating the reaction. nih.gov
Secondary orbital interactions, which go beyond the primary HOMO-LUMO interactions, can also play a significant role. In certain Diels-Alder reactions, interactions involving orbitals other than the frontier orbitals, such as the HOMO-1, can be significantly stabilizing and affect reactivity. nih.gov For example, the unexpectedly high reactivity of endo-bicyclo[6.1.0]nonyne (BCN) with certain dienes compared to trans-cyclooctene (B1233481) (TCO) was attributed to stabilizing secondary orbital interactions between the HOMO-1 of the alkyne and the LUMO of the diene. nih.gov This highlights that for developing new bioorthogonal reactions involving alkynes, considering the secondary orbital interactions of the alkyne's HOMO-1 is important. nih.gov
| Reactant Pair | Key Orbital Interaction | Consequence |
| Diene + Dienophile (Diels-Alder) | Diene HOMO + Dienophile LUMO | Determines reactivity and stereoselectivity (suprafacial/antarafacial). libretexts.orglibretexts.org |
| Azide + Strained Alkyne (SPAAC) | Azide HOMO + Alkyne LUMO | Reduced FMO gap due to alkyne strain enhances reactivity. nih.gov |
| ortho-Benzoquinone + BCN | BCN HOMO-1 + Diene LUMO | Secondary orbital interaction leads to higher reactivity for BCN compared to TCO. nih.gov |
Table 2: Summary of key Frontier Molecular Orbital interactions in various cycloaddition reactions involving alkynes. Data sourced from nih.govnih.govlibretexts.orglibretexts.org.
Reaction Prediction and Computational Design in Organic Synthesis
Beyond explaining known phenomena, computational chemistry is increasingly used as a predictive tool to guide the design of new reactions and synthetic routes. nih.govnih.gov By calculating reaction profiles and activation barriers, researchers can assess the feasibility of proposed synthetic steps and even discover new, complex transformations. nih.govresearchgate.net
For example, computational methods have been used to predict the synthetic accessibility of novel strained cyclic alkynes. peerj.com By modeling eight different substituted cyclooctyne derivatives using DFT, researchers predicted their stability and reactivity. peerj.com Calculated global electrophilicity indexes suggested that most of the designed derivatives would have higher reactivity towards nucleophiles like alkyl azides compared to the parent cyclooctyne. peerj.com Furthermore, by computationally optimizing potential anionic precursors, the feasibility of synthesizing these target molecules via an elimination reaction was successfully predicted. peerj.com This approach demonstrates how computation can identify promising synthetic targets with enhanced reactivity. peerj.com
In the realm of complex organic reactions, algorithms have been developed that combine a knowledge base of mechanistic steps with quantum mechanical calculations to analyze and predict the outcomes of intricate rearrangements. nih.gov This has been successfully applied to complex cationic rearrangements, such as tail-to-head terpene cyclizations, where the algorithm could generate mechanistic networks and calculate expected product distributions, which were then validated by experiments. nih.gov This represents a shift from simply using computers to handle known reaction types to using them to rationalize and discover new, mechanistically complex transformations. nih.gov
Computational design has also been applied to develop new reagents for "click chemistry." researchgate.net By using DFT to investigate the activation barriers for 1,3-dipolar cycloadditions of azides with various cyclooctyne compounds, researchers identified trends in reactivity. researchgate.net Based on these trends, new monobenzocyclooctyne-based reagents were designed that were predicted to have significantly improved reactivity over existing reagents. researchgate.net These examples showcase the power of computational chemistry to not only provide understanding but also to actively guide and accelerate the process of discovery in organic synthesis.
Advanced Spectroscopic Analysis of Oct 1 Yn 4 Yl Benzene and Derivatives
Structural Elucidation Techniques
X-ray Crystallographic Analysis
X-ray crystallography offers the most definitive method for determining molecular structure by providing precise atomic coordinates in the solid state. mdpi.com The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. However, obtaining a suitable crystal of (Oct-1-yn-4-yl)benzene presents challenges. Molecules with significant conformational flexibility, such as the butyl chain in this compound, and a lack of strong intermolecular hydrogen bonding groups can be difficult to crystallize. acs.orgresearchgate.netrsc.org The presence of multiple conformers in solution can hinder the ordered packing required for crystal lattice formation. acs.orgresearchgate.net
Should a crystalline derivative be prepared, for example, by introducing a functional group that facilitates crystal packing, X-ray diffraction analysis would yield a wealth of structural data. This includes precise bond lengths, bond angles, and the specific conformation adopted by the molecule in the crystal. Such data is invaluable for confirming connectivity and understanding intermolecular interactions. pku.edu.cnnih.gov For instance, X-ray analysis has been used to confirm the structure of various internal alkyne derivatives, including π-alkyne complexes and products of cycloisomerization and annulation reactions. pku.edu.cnacs.orgdicp.ac.cnchinesechemsoc.orgresearchgate.net
Table 1: Illustrative Crystallographic Data for a Hypothetical this compound Derivative This table presents plausible data for a derivative to demonstrate the type of information obtained from an X-ray diffraction experiment, as specific data for the parent compound is not publicly available.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.54 |
| b (Å) | 6.18 |
| c (Å) | 15.91 |
| β (°) | 105.3 |
| Volume (ų) | 1187.6 |
| Z (Molecules/unit cell) | 4 |
| R-factor | 0.051 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of molecules in solution. ebsco.com It provides detailed information about the chemical environment, connectivity, and number of different types of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C). ebsco.comlibretexts.org
For this compound, the ¹H NMR spectrum would show distinct signals for each unique proton. The aromatic protons on the phenyl ring would typically appear in the downfield region of 6.5–8.0 ppm. libretexts.org The single proton on the carbon bearing the phenyl group (the benzylic proton) would also be in a specific region, while the protons of the butyl chain would appear further upfield. uobasrah.edu.iq The terminal alkynyl proton (≡C-H) has a characteristic chemical shift around 2.5–3.0 ppm. libretexts.org
The ¹³C NMR spectrum provides complementary information about the carbon framework. bhu.ac.in The two sp-hybridized carbons of the alkyne would have characteristic shifts in the 70-110 ppm range. oregonstate.edu The aromatic carbons absorb between approximately 125-170 ppm, while the sp³-hybridized carbons of the alkyl chain would appear in the upfield region of 10-55 ppm. oregonstate.edu
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in CDCl₃ Predicted values based on standard chemical shift correlations. Actual experimental values may vary.
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Alkyne | ||
| ≡C-H | ~2.0 (t) | ~68 |
| -C≡ | - | ~84 |
| Alkyl Chain | ||
| -CH(Ph)- | ~3.6 (m) | ~42 |
| -CH₂- (adjacent to CH) | ~1.8 (m) | ~38 |
| -CH₂- | ~1.4 (m) | ~22 |
| -CH₃ | ~0.9 (t) | ~14 |
| Aromatic Ring | ||
| C (ipso) | - | ~144 |
| C (ortho) | ~7.3 (d) | ~128 |
| C (meta) | ~7.2 (t) | ~129 |
| C (para) | ~7.1 (t) | ~126 |
Multiplicity: (t) = triplet, (m) = multiplet, (d) = doublet.
Infrared (IR) Spectroscopy for Chemical Information
Infrared (IR) spectroscopy is a fast and valuable tool for identifying the functional groups present in a molecule. specac.com Different bonds vibrate at characteristic frequencies when they absorb IR radiation, resulting in a unique spectral fingerprint. vscht.cz
For this compound, the most diagnostic peaks would be from the alkyne and aromatic moieties. A sharp, typically strong C-H stretching vibration for the terminal alkyne (≡C-H) is expected around 3300 cm⁻¹. orgchemboulder.comlibretexts.org The carbon-carbon triple bond (C≡C) stretch itself appears as a weak to medium, sharp band in the 2100–2260 cm⁻¹ region. libretexts.org The presence of the benzene (B151609) ring is confirmed by C-H stretching bands just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) and two characteristic C=C stretching bands in the 1450–1600 cm⁻¹ range. vscht.czlibretexts.orglibretexts.org The aliphatic C-H bonds of the butyl group would show strong stretching absorptions in the 2850–2960 cm⁻¹ region. libretexts.org
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| Terminal Alkyne | ≡C-H Stretch | ~3300 | Strong, Sharp |
| Alkyne | C≡C Stretch | 2100 - 2260 | Weak to Medium, Sharp |
| Aromatic Ring | =C-H Stretch | 3000 - 3100 | Medium |
| Aromatic Ring | C=C Stretch | 1585 - 1600 & 1400 - 1500 | Medium to Weak |
| Alkyl Group | -C-H Stretch | 2850 - 2960 | Strong |
In Situ Spectroscopic Monitoring of Reaction Kinetics and Mechanisms
In situ (in the reaction mixture) spectroscopy allows for the observation of a chemical reaction as it happens, providing a continuous "molecular video." mdpi.com This approach is powerful for studying reaction rates (kinetics) and identifying short-lived intermediates that provide clues about the reaction mechanism. rsc.org Techniques like FTIR (ReactIR) and NMR are frequently used for this purpose. pnas.orgacs.org
Real-Time Monitoring of Fast Reactions
Many important organic transformations, such as transition-metal-catalyzed cross-coupling reactions, occur rapidly. researchgate.net In situ monitoring is essential for understanding their kinetics. For example, in a Sonogashira coupling reaction, which couples a terminal alkyne with an aryl halide, in situ IR or Raman spectroscopy could be used to track the reaction progress in real time. nih.govacs.orgrsc.org One could monitor the disappearance of the characteristic alkyne C≡C stretch of a reactant like this compound and the simultaneous appearance of new bands corresponding to the product. acs.org This data allows for the determination of reaction rates, the influence of catalyst concentration, and temperature, leading to optimized reaction conditions. nih.govrsc.orgresearchgate.net
Identification of Reaction Intermediates
A key advantage of in situ spectroscopy is its ability to detect transient intermediates that are crucial to the catalytic cycle but too unstable to be isolated and characterized by conventional means. rsc.org In palladium-catalyzed reactions involving alkynes, such as the Sonogashira coupling, various palladium-containing intermediates are formed. nih.gov For instance, in situ IR spectroscopy has been used to observe the formation of metal-acetylide complexes following the deprotonation of a terminal alkyne. pnas.org Similarly, in situ NMR and IR studies can help identify key species like palladium π-alkyne complexes or palladium acetylides, whose detection provides direct evidence for the proposed mechanistic steps. nih.govresearchgate.netacs.org Observing these fleeting species helps to confirm or refute proposed reaction pathways and understand how factors like ligands and additives influence the reaction. nih.gov
Hyphenated Spectroscopic Techniques
Hyphenated spectroscopic techniques, which couple a separation method with a spectroscopic detection system, are indispensable for the analysis of complex mixtures and the definitive identification of compounds like this compound. These methods provide both separation of the analyte from a matrix and detailed structural information in a single run.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the analysis of volatile compounds such as this compound. In this technique, the gas chromatograph separates the components of a sample, and the mass spectrometer provides data on the mass-to-charge ratio (m/z) of the compound and its fragments, enabling positive identification.
Retention Behavior: The retention time of this compound in a GC system depends on factors like the column's stationary phase, temperature program, and carrier gas flow rate. academicjournals.org For a standard nonpolar column (e.g., polysiloxane-based), its retention index would be influenced by its boiling point and interactions with the stationary phase. Quantitative structure-retention relationship (QSRR) models can be used to predict retention times for substituted benzenes and related compounds. academicjournals.orgresearchgate.net
Fragmentation Pattern: Upon ionization in the mass spectrometer (typically by electron ionization), this compound will fragment in a predictable manner based on its structure. The presence of the aromatic ring leads to a prominent molecular ion peak. whitman.edu Key fragmentation pathways for aryl alkynes include:
Loss of a Hydrogen Radical: A common fragmentation for terminal alkynes is the loss of the acidic acetylenic hydrogen, resulting in a strong [M-1]⁺ peak. jove.com
Propargyl Cation Formation: Cleavage of the bond between the α and β carbons relative to the triple bond is a favored pathway, leading to the formation of a stable, resonance-stabilized propargyl cation (m/z = 39) or a substituted version thereof. jove.com
Benzylic Cleavage: The bond between the chiral carbon (C4) and the phenyl group can cleave, but the formation of the tropylium (B1234903) ion is more characteristic.
Tropylium Ion: Alkyl-substituted benzenes often rearrange upon ionization to form the highly stable tropylium ion at m/z 91. whitman.edu
Phenyl Cation: A peak at m/z 77, corresponding to the phenyl cation [C₆H₅]⁺, is also a strong indicator of a benzene ring. whitman.edu
Alkyl Chain Fragmentation: The butyl group attached to the chiral center will fragment similarly to alkanes, with a series of losses of CₙH₂ₙ₊₁ units, resulting in peaks separated by 14 mass units. libretexts.org
Table 1: Predicted GC-MS Data for this compound
| Parameter | Expected Observation | Significance |
|---|---|---|
| Molecular Ion (M⁺) | m/z 186 | Indicates the molecular weight of the compound. |
| [M-1]⁺ Fragment | m/z 185 | Characteristic loss of the terminal acetylenic hydrogen. jove.com |
| Major Fragment | m/z 91 | Formation of the stable tropylium ion. whitman.edu |
| Characteristic Fragment | m/z 77 | Indicates the presence of a phenyl group. whitman.edu |
| Characteristic Fragment | m/z 39 | Formation of the propargyl cation. jove.com |
Liquid Chromatography-Mass Spectrometry (LC-MS)
For less volatile or thermally sensitive derivatives of this compound, LC-MS is the hyphenated technique of choice. It separates compounds based on their polarity and other interactions with the stationary and mobile phases.
Research on alkyne-containing natural products demonstrates the utility of LC-MS/MS for untargeted identification. acs.orgnih.gov A common strategy involves a chemical reaction that targets the alkyne functional group, such as an alkyne-azide cycloaddition (AAC), to create a triazole derivative. nih.govresearchgate.net This derivatization not only aids in chromatographic separation but also introduces a tag that produces a predictable and highly specific fragment ion in tandem mass spectrometry (MS/MS), facilitating the identification of all alkyne-containing species in a complex mixture. nih.govnih.gov Both copper-catalyzed (CuAAC) and ruthenium-catalyzed (RuAAC) reactions are employed, with RuAAC being capable of reacting with both terminal and internal alkynes. acs.orgnih.gov This approach is invaluable for studying the metabolism or environmental fate of this compound, where its derivatives might be formed.
Table 2: LC-MS Applications for this compound and Derivatives
| Application | Methodology | Key Findings |
|---|---|---|
| Analysis of Polar Derivatives | Reversed-phase LC coupled with ESI-MS | Separates and identifies products from metabolic or synthetic reactions that are not amenable to GC. |
| Untargeted Screening | LC-MS/MS analysis following derivatization (e.g., RuAAC) | Allows for the sensitive and selective detection of the parent compound and any derivatives containing the alkyne moiety in complex samples. acs.orgnih.govnih.gov |
Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC-FTIR)
GC-FTIR provides complementary information to GC-MS by identifying the functional groups present in a molecule. As this compound elutes from the GC column, its infrared spectrum is recorded. The resulting "chemigrams" can be used to selectively detect compounds with specific functional groups.
The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.
Table 3: Expected GC-FTIR Data for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Terminal Alkyne | ≡C-H Stretch | ~3300 | Strong, Sharp libretexts.orglibretexts.org |
| Alkyne | C≡C Stretch | 2100 - 2250 | Weak to Medium libretexts.orgpressbooks.pub |
| Aromatic Ring | =C-H Stretch | >3000 (e.g., 3030-3100) | Weak to Medium masterorganicchemistry.comvscht.cz |
| Aromatic Ring | C=C Stretch | ~1600 and 1450-1500 | Medium to Weak pressbooks.pubvscht.cz |
| Alkane | -C-H Stretch | <3000 (e.g., 2850-2960) | Strong libretexts.org |
Capillary Electrophoresis-Mass Spectrometry (CE-MS)
CE-MS is an emerging and powerful technique for the analysis of highly polar and charged molecules. researchgate.netacs.org It separates ions based on their electrophoretic mobility (charge-to-size ratio). bioanalysis-zone.com While this compound itself is a neutral, non-polar compound and thus not ideally suited for direct CE analysis, this technique would be highly applicable for the analysis of charged derivatives. researchgate.net For instance, if the parent compound were metabolized to form charged species (e.g., carboxylic acids or sulfates) or derivatized with a charged tag, CE-MS would offer high separation efficiency and sensitivity for their detection, especially in complex biological matrices or when sample volume is limited. bioanalysis-zone.commdpi.comresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
